Methyl 3-methylisoxazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(3-10-7-4)6(8)9-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWCWMCZEGJNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 3-methylisoxazole-4-carboxylate" chemical structure and IUPAC name
[1][2][3]
Executive Summary
Methyl 3-methylisoxazole-4-carboxylate (CAS: 92234-50-9) is a functionalized isoxazole derivative widely utilized as a pharmacophore scaffold in drug discovery.[1][2][3][4][5] Distinguished by its specific substitution pattern—a methyl group at the C3 position and a carboxylate ester at the C4 position—it serves as a pivotal intermediate for synthesizing bioactive molecules, including kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals.[3] Its structural rigidity and electronic profile make it an excellent bioisostere for phenyl and heteroaryl rings in lead optimization.[1][2][3]
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identifiers[1][2][6]
-
IUPAC Name: Methyl 3-methyl-1,2-oxazole-4-carboxylate[1][2][3]
-
Alternative Names: Methyl 3-methylisoxazole-4-carboxylate; 3-Methyl-4-methoxycarbonylisoxazole[1][2][3]
-
Molecular Formula:
[3] -
SMILES: COC(=O)C1=CN=OC1C
Structural Properties
The compound features a five-membered 1,2-oxazole (isoxazole) ring.[1][2][3] The numbering initiates at the oxygen atom (position 1) and proceeds toward the nitrogen (position 2).[3]
| Position | Substituent | Electronic Effect |
| 1 (O) | - | Heteroatom, H-bond acceptor |
| 2 (N) | - | Heteroatom, H-bond acceptor, weak basicity |
| 3 (C) | Methyl ( | Weak electron donor (+I effect), steric bulk |
| 4 (C) | Methyl ester ( | Electron-withdrawing (-M, -I), electrophilic center |
| 5 (C) | Hydrogen | Unsubstituted, available for C-H activation/functionalization |
The C4-ester is conjugated with the isoxazole
Synthetic Pathways and Regioselectivity[2][7][8][9][10][11]
Synthesizing 3,4-disubstituted isoxazoles with high regiocontrol is synthetically challenging, as standard condensations often yield the 5-methyl isomer (the Leflunomide intermediate) or mixtures.[1][2][3] Two primary high-fidelity routes are described below.
Route A: The Isoxazol-5-one Rearrangement (High Regioselectivity)
This advanced protocol circumvents the regioselectivity issues of direct condensation by utilizing a ring transformation strategy.[1][2][3]
-
Precursor Formation: Condensation of ethyl acetoacetate with hydroxylamine yields 3-methylisoxazol-5(4H)-one .[1][2][3]
-
Vilsmeier-Haack Functionalization: Reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal) introduces a dimethylaminomethylene group at the C4 position.[1][2][3]
-
Ring Opening/Closing: Treatment with sodium methoxide in methanol triggers a ring-opening followed by a recyclization that effectively "swaps" the substituents, yielding the desired methyl 3-methylisoxazole-4-carboxylate with high isomeric purity.[1][2][3]
Route B: 1,3-Dipolar Cycloaddition (Nitrile Oxide Route)
A convergent approach involving the cycloaddition of a nitrile oxide dipole with an alkynyl dipolarophile.[1][2][3]
-
Dipole Generation: In situ generation of acetonitrile oxide (
) from nitroethane (via dehydration with phenyl isocyanate) or acetohydroximoyl chloride.[1][2][3] -
Cycloaddition: Reaction with methyl propiolate or methyl acrylate (followed by oxidation).[1][2][3]
Synthetic Workflow Diagram
The following Graphviz diagram illustrates the logical flow of the Rearrangement Route (Route A), highlighting the critical intermediate transformation.
Caption: Synthetic logic flow for the regioselective production of Methyl 3-methylisoxazole-4-carboxylate via the isoxazol-5-one rearrangement strategy.
Physical & Chemical Properties[1][2][3][11]
| Property | Value | Note |
| Physical State | Solid (Crystalline) | Often isolated as off-white needles/powder.[1][2][3] |
| Melting Point | 60–65 °C (Estimated) | Lower than the corresponding acid (184–190 °C).[3] |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water.[1][2][3] |
| pKa (Conj. Acid) | ~ -2.0 (Isoxazole N) | Very weak base; protonation occurs only in strong acid.[1][2][3] |
| Reactivity | Electrophilic at Carbonyl | Susceptible to hydrolysis (to acid) or reduction (to alcohol).[3] |
Medicinal Chemistry Applications
Scaffold Utility
The 3-methylisoxazole-4-carboxylate moiety is a versatile "privileged structure" in medicinal chemistry.[1][2][3]
-
Bioisosterism: The isoxazole ring acts as a bioisostere for pyridine, phenyl, and amide bonds, offering altered solubility and metabolic stability profiles.[1][2][3]
-
Leflunomide Analogs: While Leflunomide contains a 5-methylisoxazole core, the 3-methyl isomer is investigated for distinct structure-activity relationship (SAR) profiles in dihydroorotate dehydrogenase (DHODH) inhibition.[1][2][3]
-
Peptidomimetics: The rigid geometry of the isoxazole ring is used to constrain peptide backbones, reducing conformational entropy and potentially increasing receptor binding affinity.[2][3]
Experimental Protocol: Hydrolysis to Carboxylic Acid
Researchers often purchase the ester to generate the free acid in situ for coupling reactions.[2]
-
Dissolution: Dissolve 1.0 eq of Methyl 3-methylisoxazole-4-carboxylate in a 1:1 mixture of THF/Water.
-
Saponification: Add 2.0 eq of LiOH·H₂O.[1][2][3][6] Stir at ambient temperature for 2-4 hours.
-
Workup: Acidify to pH 2-3 with 1N HCl. The 3-methylisoxazole-4-carboxylic acid (CAS 17153-20-7) typically precipitates as a white solid.[1][2][3]
-
Validation: Verify by ¹H NMR (DMSO-d₆): Expect loss of the methyl ester singlet (~3.8 ppm) and retention of the C3-methyl singlet (~2.4 ppm) and C5-H singlet (~9.0+ ppm).[1][2][3]
Safety and Handling
References
-
PubChem. Methyl 3-methylisoxazole-4-carboxylate (Compound Summary). National Library of Medicine.[1][2][3] [Link][3]
-
Beilstein Journal of Organic Chemistry. Regioselective synthesis of isoxazole derivatives. (Contextual reference for isoxazole regiochemistry). [Link]
-
Google Patents. Process for preparing isoxazole derivatives (WO2003042193).[2][3] (Describes the related 5-methyl isomer synthesis and impurity profiles).
Sources
- 1. 1064458-79-2|3-Methylisoxazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 1064458-79-2|3-Methylisoxazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 1219019-22-3,cis-3-Aminocyclobutanol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 877399-35-4,1-(1-Boc-3-azetidinyl)pyrazole-4-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 877399-35-4,1-(1-Boc-3-azetidinyl)pyrazole-4-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Spectroscopic Characterization of Methyl 3-methylisoxazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-methylisoxazole-4-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1][2][3] The structural elucidation of such molecules is fundamental to ensuring their purity, confirming their identity, and understanding their chemical behavior. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, grounded in the analysis of closely related analogs and fundamental spectroscopic principles.
Molecular Structure and Spectroscopic Rationale
Methyl 3-methylisoxazole-4-carboxylate is a five-membered heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 3-position and a methyl carboxylate group at the 4-position. The strategic placement of these functional groups dictates the electronic environment of each atom, which in turn governs the spectroscopic signatures observed in NMR, IR, and MS analyses. The isoxazole ring itself is a crucial pharmacophore in various bioactive molecules, exhibiting a wide range of biological activities.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 3-methylisoxazole-4-carboxylate, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show three distinct singlets, corresponding to the three types of non-equivalent protons in the molecule. The absence of adjacent protons for coupling leads to this simplified pattern.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | Singlet | 1H | H5 (isoxazole ring) | The proton at position 5 is highly deshielded due to the electron-withdrawing effects of the adjacent ring oxygen and the carbonyl group of the ester. |
| ~3.8 | Singlet | 3H | -OCH₃ (ester methyl) | This signal is characteristic of methyl ester protons and appears in a typical downfield region due to the adjacent oxygen atom. |
| ~2.5 | Singlet | 3H | -CH₃ (ring methyl) | The methyl group attached to the C3 of the isoxazole ring will appear as a singlet in the typical alkyl region. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule, with five expected signals corresponding to the five unique carbon atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~162 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |
| ~160 | C3 (isoxazole ring) | The carbon atom at position 3, attached to the methyl group and the ring nitrogen, is expected to be in this region. |
| ~157 | C5 (isoxazole ring) | The carbon at position 5, bonded to the proton, is also significantly deshielded by the ring heteroatoms. |
| ~110 | C4 (isoxazole ring) | The carbon at position 4, bearing the ester group, will be found in the aromatic/heteroaromatic region. |
| ~52 | -OCH₃ (ester methyl) | The methyl carbon of the ester appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen. |
| ~12 | -CH₃ (ring methyl) | The methyl carbon attached to the isoxazole ring will be the most upfield signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 | Medium | =C-H stretch | Aromatic C-H stretching of the proton on the isoxazole ring. |
| ~2950 | Medium | C-H stretch | Aliphatic C-H stretching of the two methyl groups. |
| ~1725 | Strong | C=O stretch | Characteristic strong absorption for the carbonyl group of the ester. |
| ~1600, ~1450 | Medium-Strong | C=N and C=C stretch | Ring stretching vibrations of the isoxazole heterocycle. |
| ~1200 | Strong | C-O stretch | Asymmetric stretching of the ester C-O bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.
For Methyl 3-methylisoxazole-4-carboxylate (Molecular Formula: C₆H₇NO₃), the expected molecular weight is approximately 141.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 141.
Expected Fragmentation Pattern:
-
Loss of the methoxy group (-OCH₃): A significant fragment at m/z = 110, corresponding to the loss of the methoxy radical from the ester.
-
Loss of the methyl carboxylate group (-COOCH₃): A fragment resulting from the cleavage of the ester group.
-
Ring fragmentation: Cleavage of the isoxazole ring can lead to various smaller fragments, characteristic of the isoxazole core.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-methylisoxazole-4-carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[3][6]
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.[6]
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).[6]
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like Methyl 3-methylisoxazole-4-carboxylate.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
The structural elucidation of Methyl 3-methylisoxazole-4-carboxylate relies on a synergistic application of NMR, IR, and MS techniques. This guide provides the expected spectroscopic data and a framework for its acquisition and interpretation. For researchers in drug discovery and chemical synthesis, a thorough understanding of these spectroscopic signatures is paramount for advancing their scientific endeavors.
References
-
N J E S R. Studies on some aspects of chemistry of Isoxazole derivatives. Available from: [Link]
-
Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available from: [Link]
-
ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available from: [Link]
-
IUCr Journals. Phosphoramides bearing isoxazole derivative: spectroscopic and structural characterization, study of hydrogen-bonding interactions and two lanthanide complexes (LnIII = Ce and Eu). Available from: [Link]
-
gsrs. ETHYL 3-METHYLISOXAZOLE-4-CARBOXYLATE. Available from: [Link]
Sources
An In-depth Technical Guide to Methyl 3-methylisoxazole-4-carboxylate as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-methylisoxazole-4-carboxylate, a versatile heterocyclic building block pivotal in modern synthetic and medicinal chemistry. Isoxazoles are a class of five-membered heterocyclic compounds that have garnered significant attention due to their presence in numerous biologically active molecules and approved pharmaceuticals.[1] This document elucidates the synthesis, chemical reactivity, and strategic applications of Methyl 3-methylisoxazole-4-carboxylate. We will explore its role as a precursor to a wide array of functionalized derivatives, particularly amide-containing compounds with therapeutic potential. Detailed, field-proven experimental protocols, data analysis, and workflow visualizations are provided to empower researchers in leveraging this valuable scaffold for drug discovery and materials science.
The Strategic Importance of the Isoxazole Scaffold
The Privileged Nature of the Isoxazole Ring
Heterocyclic compounds form the bedrock of medicinal chemistry, and among them, the isoxazole ring is considered a "privileged scaffold".[2] This distinction arises from its frequent appearance in molecules exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] The isoxazole moiety is a bioisostere for other functional groups, offering a favorable combination of metabolic stability, hydrogen bonding capability, and dipole moment, which enhances interactions with biological targets.
The weak N-O bond within the isoxazole ring is a key feature, providing a unique reactivity profile that can be exploited in synthetic design, sometimes leading to ring-cleavage reactions under specific conditions. This inherent reactivity, combined with the scaffold's stability under typical physiological conditions, makes it an attractive core for designing novel therapeutics. Marketed drugs such as the anti-inflammatory agent Valdecoxib and the immunosuppressant Leflunomide feature an isoxazole core, underscoring its clinical and commercial relevance.[3]
Structural and Electronic Properties
The 3,4-disubstituted pattern of Methyl 3-methylisoxazole-4-carboxylate offers two distinct points for synthetic modification: the methyl group at the 3-position and the methyl carboxylate group at the 4-position. The ester functionality is the primary reactive handle, serving as a gateway for derivatization, most commonly through amide bond formation.
Synthesis and Characterization
The synthesis of Methyl 3-methylisoxazole-4-carboxylate is typically achieved through a multi-step sequence starting from readily available commercial precursors. The most common route involves the initial formation of the corresponding ethyl ester, followed by hydrolysis and subsequent esterification to yield the desired methyl ester.
Retrosynthetic Analysis
A logical retrosynthetic pathway illustrates the synthetic strategy, highlighting the key disconnection points and precursors.
Caption: Retrosynthetic pathway for Methyl 3-methylisoxazole-4-carboxylate.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate
This protocol is based on a classical cyclocondensation reaction.[4] The use of hydroxylamine sulfate is often preferred over the hydrochloride salt to minimize the formation of isomeric impurities.[4]
-
Step A: Formation of the Enol Ether. In a round-bottom flask equipped with a distillation apparatus, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Heat the mixture to 75°C. Ethanol will begin to distill off as the reaction proceeds. Maintain this temperature until the theoretical amount of ethanol is collected.
-
Remove the remaining volatile components under reduced pressure to yield the crude ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate.
-
Step B: Cyclization. Cool the crude enol ether to -5°C in an ice-salt bath.
-
Separately, prepare a solution of hydroxylamine sulfate (0.6 eq) in water. Slowly add this solution to the cooled enol ether with vigorous stirring, ensuring the temperature does not exceed 0°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography to yield Ethyl 3-methylisoxazole-4-carboxylate.
Protocol 2: Saponification to 3-Methylisoxazole-4-carboxylic Acid
-
Dissolve Ethyl 3-methylisoxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1M HCl.
-
The product, 3-Methylisoxazole-4-carboxylic Acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Fischer Esterification to Methyl 3-methylisoxazole-4-carboxylate
-
Suspend 3-Methylisoxazole-4-carboxylic Acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.
-
Cool the mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield Methyl 3-methylisoxazole-4-carboxylate, which can be further purified by recrystallization or column chromatography if necessary.
Physicochemical and Spectroscopic Data
The identity and purity of Methyl 3-methylisoxazole-4-carboxylate are confirmed through standard analytical techniques.
| Property | Value | Source |
| CAS Number | 2234-50-9 | [5] |
| Molecular Formula | C₆H₇NO₃ | [6] |
| Molecular Weight | 141.13 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Storage Temp. | Room Temperature | [7] |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 8.7 (s, 1H, isoxazole H-5), 3.8 (s, 3H, -OCH₃), 2.6 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~ 164 (C=O), 162 (isoxazole C-3), 158 (isoxazole C-5), 110 (isoxazole C-4), 52 (-OCH₃), 12 (-CH₃).
-
IR (KBr, cm⁻¹): ~ 1720 (C=O stretch, ester), ~ 1590 (C=N stretch, isoxazole ring).
Chemical Reactivity and Synthetic Utility
The synthetic value of Methyl 3-methylisoxazole-4-carboxylate lies in the reactivity of its ester group, which provides a reliable entry point for introducing diverse functionalities.
Caption: Key synthetic transformations of Methyl 3-methylisoxazole-4-carboxylate.
Amide Bond Formation: The Cornerstone of Application
The conversion of the carboxylate to an amide is the most crucial transformation for this building block, particularly in drug discovery. This is because the amide bond is a fundamental linker in countless pharmaceutical agents. The process typically involves hydrolysis to the carboxylic acid, conversion to a more reactive acyl chloride, and subsequent reaction with a primary or secondary amine.[4][8]
Protocol 4: Synthesis of a Representative N-Aryl Amide
-
Acyl Chloride Formation. In a flame-dried, N₂-purged flask, suspend 3-Methylisoxazole-4-carboxylic acid (1.0 eq) in toluene. Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Heat the mixture to 60-70°C for 2-3 hours until gas evolution ceases and a clear solution is formed.
-
Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3-methylisoxazole-4-carbonyl chloride.
-
Amidation. Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane or THF and cool to 0°C.
-
In a separate flask, dissolve the desired aniline or amine (e.g., 4-trifluoromethylaniline, 1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.
-
Slowly add the amine solution to the acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting amide by recrystallization or column chromatography.
Application in Drug Discovery Workflow
The strategic use of building blocks like Methyl 3-methylisoxazole-4-carboxylate is central to modern drug discovery campaigns, especially in lead generation and optimization. Its defined structure and reliable reactivity allow for the systematic generation of compound libraries for screening.
Caption: A typical drug discovery workflow utilizing a key building block.
By reacting the acyl chloride derived from our title compound with a diverse array of commercially available amines, a library of isoxazole-4-carboxamides can be rapidly synthesized. This library can then be screened against a specific biological target (e.g., a kinase, protease, or receptor). Hits from this screen provide valuable Structure-Activity Relationship (SAR) data, guiding the design of more potent and selective lead compounds. The isoxazole core acts as a stable anchor, while modifications to the amine fragment allow for fine-tuning of the molecule's pharmacological properties. This approach has been successfully used to develop inhibitors of enzymes like cyclooxygenase (COX).[2]
Conclusion and Future Outlook
Methyl 3-methylisoxazole-4-carboxylate is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its robust synthesis, predictable reactivity, and the proven biological relevance of its derivatives make it an indispensable building block for medicinal chemists.[3][9] The straightforward conversion of its ester functionality into amides provides a direct and efficient route to novel chemical entities for drug discovery programs. Beyond pharmaceuticals, its derivatives have been explored for applications in agricultural science as potential herbicides and in materials science as components for organic electronics.[4][10] As the demand for novel, functionalized heterocyclic compounds continues to grow, the utility and importance of Methyl 3-methylisoxazole-4-carboxylate are set to expand further.
References
-
Application, Reactivity and Synthesis of Isoxazole Derivatives | Request PDF. (n.d.). Retrieved February 24, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17). Retrieved February 24, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Retrieved February 24, 2026, from [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). Retrieved February 24, 2026, from [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC. (2022, August 31). Retrieved February 24, 2026, from [Link]
- PL216764B1 - New methods for preparing of esters of 5-amino-3-methyl-4-isoxazolecarboxylic acid - Google Patents. (n.d.).
-
(12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization - Googleapis.com. (2001, August 23). Retrieved February 24, 2026, from [Link]
-
CAS No : 17153-20-7 | Product Name : 3-Methylisoxazole-4-carboxylic Acid | Pharmaffiliates. (n.d.). Retrieved February 24, 2026, from [Link]
-
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals. (2022, January 12). Retrieved February 24, 2026, from [Link]
-
ETHYL 3-METHYLISOXAZOLE-4-CARBOXYLATE - gsrs. (n.d.). Retrieved February 24, 2026, from [Link]
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - MDPI. (2009, March 24). Retrieved February 24, 2026, from [Link]
-
5-Methylisoxazole-4-carboxylic acid - PMC - NIH. (n.d.). Retrieved February 24, 2026, from [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 3-Methylisoxazole-4-carboxylic acid | 17153-20-7 [smolecule.com]
- 5. 17153-20-7|3-Methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 3-Methylisoxazole-4-carboxylic acid | 17153-20-7 [sigmaaldrich.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
"Methyl 3-methylisoxazole-4-carboxylate" physical and chemical characteristics
A Versatile Scaffold for Regioselective Heterocyclic Chemistry[1]
Executive Summary
Methyl 3-methylisoxazole-4-carboxylate (CAS 92234-50-9) represents a critical, albeit often overlooked, regioisomer in the isoxazole family.[1][2] While its isomer, the 5-methyl derivative, is widely recognized as the precursor to the blockbuster antirheumatic drug Leflunomide , the 3-methyl-4-carboxylate serves as a distinct, rigid pharmacophore in modern drug discovery.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, the challenges of regioselective synthesis, and its expanding utility in fragment-based drug design (FBDD) and peptidomimetics.[1][3]
Part 1: Physicochemical Profile & Identity[1][3]
The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1][2] The 3-methyl-4-carboxylate substitution pattern imparts specific electronic and steric properties that differ significantly from the 5-methyl isomer, particularly in metabolic stability and hydrogen bond acceptor capability.[1]
1.1 Chemical Identity
| Parameter | Specification |
| IUPAC Name | Methyl 3-methyl-1,2-oxazole-4-carboxylate |
| CAS Number | 92234-50-9 (Methyl ester) |
| Related CAS | 17153-20-7 (Free Acid); 20328-15-8 (Ethyl ester) |
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.12 g/mol |
| SMILES | COC(=O)C1=C(C)N=OC1 |
| InChI Key | MVHHQOCEOUNTID-UHFFFAOYSA-N |
1.2 Physical Characteristics
| Property | Value / Observation |
| Appearance | White to off-white crystalline solid or viscous oil (dependent on purity/polymorph) |
| Melting Point | Predicted:[1][4] 45–55 °C (Acid form melts at 184–190 °C) |
| Boiling Point | Predicted:[1][3] 220–230 °C at 760 mmHg |
| Solubility | Soluble in MeOH, DCM, DMSO; poorly soluble in water |
| pKa (Conjugate Acid) | ~3.5 (Isoxazole nitrogen is weakly basic) |
| Lipophilicity (LogP) | ~0.8 (Estimated) |
Part 2: Synthesis & Regiocontrol (The "Isomer Battle")[3]
The primary challenge in accessing Methyl 3-methylisoxazole-4-carboxylate is the thermodynamic preference for the 5-methyl isomer during cyclization.[1] Understanding the mechanistic bifurcation is essential for process chemists.[1][3]
2.1 The Cyclization Dilemma
The classical synthesis involves the condensation of a dicarbonyl equivalent with hydroxylamine.[3]
-
Path A (Thermodynamic): Reaction of methyl acetoacetate with triethyl orthoformate yields an ethoxymethylene intermediate.[1][3] Subsequent cyclization with hydroxylamine favors the 5-methyl-4-carboxylate (Leflunomide precursor).[1]
-
Path B (Kinetic/Controlled): Accessing the 3-methyl-4-carboxylate requires forcing the regioselectivity, often by using specific oxime precursors or 1,3-dipolar cycloaddition strategies.[1]
2.2 Synthetic Workflow Diagram
The following diagram illustrates the divergent pathways and the specific route to the target 3-methyl isomer.
Figure 1: Divergent synthetic pathways showing the competition between 3-methyl and 5-methyl isomers.
2.3 Protocol: Regioselective Enrichment
To maximize the yield of the 3-methyl isomer from the condensation route:
-
Reagent Control: Use Hydroxylamine Sulfate rather than Hydrochloride to modulate pH more effectively.[1][3]
-
Temperature: Maintain reaction temperature below 0°C during the initial addition to favor the kinetic product.
-
Purification: The isomers have distinct boiling points and crystallization properties.[1][3] The 5-methyl isomer typically crystallizes first; the 3-methyl isomer remains in the mother liquor and can be purified via column chromatography (Silica gel, Hexane:EtOAc gradient).[1][3]
Part 3: Reactivity & Functionalization[1]
The ester group at position 4 is the primary handle for diversification.[1][3] The isoxazole ring itself is robust but can be cleaved under reducing conditions (e.g., hydrogenation) to form 1,3-dicarbonyl equivalents, acting as a "masked" functionality.[1][3]
3.1 Key Transformations
-
Hydrolysis: Quantitative conversion to 3-methylisoxazole-4-carboxylic acid (CAS 17153-20-7) using LiOH in THF/Water.[1]
-
Curtius Rearrangement: Conversion of the acid to the 4-amino-3-methylisoxazole , a bioisostere of aniline.[1]
-
Reduction: DIBAL-H reduction yields the alcohol , a precursor for ether synthesis.[1][3]
3.2 Reaction Map[1][3]
Figure 2: Primary reaction pathways for functionalizing the isoxazole core.
Part 4: Applications in Drug Discovery[1]
Unlike the 5-methyl isomer (used in Leflunomide), the 3-methyl-4-carboxylate scaffold is emerging in specific therapeutic areas due to its ability to orient substituents in a unique vector space.[1]
4.1 Therapeutic Targets
-
CB2 Receptor Agonists: The 3-methylisoxazole-4-carboxylic acid core has been utilized to synthesize amides that act as selective Cannabinoid Type 2 (CB2) receptor agonists, showing potential in treating inflammatory pain without psychotropic side effects.[1]
-
LPA1 Antagonists: Used as a scaffold hopping replacement for phenyl rings in Lysophosphatidic Acid (LPA) antagonists for pulmonary fibrosis.[1][3]
-
Peptidomimetics: The ring acts as a rigid linker, mimicking the peptide bond geometry while improving metabolic stability against proteases.[1][3]
4.2 Comparative Analysis: 3-Methyl vs. 5-Methyl
| Feature | 3-Methyl-4-Carboxylate | 5-Methyl-4-Carboxylate |
| Steric Bulk | Methyl group adjacent to Ring Nitrogen | Methyl group adjacent to Ring Oxygen |
| Electronic Effect | C3-Methyl is electron-donating to C4 | C5-Methyl is electron-donating to C4 |
| Primary Drug Use | Research Tool / Novel Scaffolds | Leflunomide (Rheumatoid Arthritis) |
| Metabolic Liability | Moderate (Methyl oxidation possible) | Low to Moderate |
Part 5: Safety & Handling
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
References
-
Synthesis of Isoxazole Carboxylates: Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.[1][5][6] (Detailed discussion on isomer separation).
-
Regioselectivity in Isoxazole Synthesis: Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and benzaldehyde.[1][3] Research Journal of Chemical Sciences, 2015.[1][3][7]
-
Drug Discovery Applications: Synthesis of novel 2-(1-adamantanylcarboxamido)thiophene derivatives. Selective cannabinoid type 2 (CB2) receptor agonists.[1][3] European Journal of Medicinal Chemistry, 2019.[1][3]
-
Chemical Identity: Methyl 3-methylisoxazole-4-carboxylate Product Page. BLD Pharm / Accela ChemBio.[1][3] [3]
-
Peptidomimetic Applications: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid.[1] PMC, 2022.[1][3]
Sources
- 1. 1219019-22-3,cis-3-Aminocyclobutanol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 17153-20-7|3-Methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. isca.me [isca.me]
Computational & Theoretical Profiling of Methyl 3-methylisoxazole-4-carboxylate
Executive Summary
Methyl 3-methylisoxazole-4-carboxylate (M3M4C) represents a critical pharmacophore scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a precursor for semi-synthetic antibiotics (isoxazolyl penicillins). This guide outlines the theoretical framework for characterizing M3M4C using Density Functional Theory (DFT) and molecular docking protocols.[1] It bridges the gap between quantum mechanical descriptors and potential biological interactions, specifically targeting antimicrobial and anti-inflammatory pathways.
Quantum Chemical Profiling (DFT Methodology)
Computational Theory & Basis Set Selection
To accurately predict the structural and electronic properties of M3M4C, we utilize Density Functional Theory (DFT) .[1][2] The choice of functional and basis set is non-trivial and dictates the reliability of the data.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic heterocycles, balancing computational cost with high accuracy for bond lengths and vibrational frequencies.
-
Basis Set: 6-311++G(d,p) .[1][2]
-
Why this set? The isoxazole ring contains adjacent electronegative atoms (Oxygen and Nitrogen).[3] The diffuse functions (++) are critical for describing the lone pair electrons on these heteroatoms, while polarization functions (d,p) account for the distortion of orbitals in the aromatic ring and the ester carbonyl.
-
Geometry Optimization Protocol
The ground state structure is determined by minimizing the potential energy surface (PES).
Key Structural Predictions (Theoretical):
-
Ring Planarity: The isoxazole ring (O1-N2-C3-C4-C5) is predicted to be planar (
symmetry). -
Ester Conjugation: The carbonyl oxygen of the methyl ester at C4 typically aligns syn-planar or anti-planar to the C3-C4 bond to maximize
-conjugation. -
Bond Lengths:
- : ~1.40 Å (Characteristic of isoxazoles, weaker than standard N-O due to ring strain).
- (Ester): ~1.21 Å.
DFT Workflow Visualization
Figure 1: Standard DFT workflow for validating the ground state geometry of M3M4C. Absence of imaginary frequencies (NIMAG=0) confirms a true minimum.
Spectroscopic Validation & Signatures
Theoretical data must be calibrated against experimental benchmarks to ensure validity.
Vibrational Spectroscopy (IR/Raman)
Raw DFT frequencies typically overestimate experimental values due to the neglect of anharmonicity. A scaling factor of 0.960 - 0.967 is required for B3LYP/6-311++G(d,p).
Diagnostic Bands for M3M4C:
| Vibrational Mode | Unscaled DFT (
NMR Chemical Shifts (GIAO Method)
Isotropic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method in a solvent model (PCM - DMSO or
-
C3-Methyl Protons: Predicted
2.3 - 2.5 ppm (Singlet).[4] -
Ester Methyl Protons: Predicted
3.7 - 3.9 ppm (Singlet).[1] -
C5-Proton: Predicted
8.5 - 9.0 ppm (Deshielded due to adjacent Oxygen).
Global Reactivity Descriptors (FMO Analysis)
The Frontier Molecular Orbitals (HOMO and LUMO) determine the chemical stability and reactivity of M3M4C.
Electronic Parameters
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the isoxazole ring and the carbonyl oxygen lone pairs. Acts as the electron donor.[5]
-
LUMO (Lowest Unoccupied Molecular Orbital): Located on the
system of the ring and ester. Acts as the electron acceptor.
Calculated Descriptors (Equations):
-
Energy Gap (
): (Indicates kinetic stability; larger gap = harder molecule). -
Chemical Hardness (
): -
Electrophilicity Index (
):
Where
Molecular Electrostatic Potential (MEP)
The MEP map identifies reaction sites:
-
Red Regions (Negative Potential): Carbonyl oxygen and Ring Nitrogen (Sites for electrophilic attack/H-bonding).
-
Blue Regions (Positive Potential): Methyl hydrogens (Sites for nucleophilic attack).
Synthesis & Reaction Pathway[3][4][6][7][8][9][10][11][12][13]
To ground the theoretical study, we model the synthesis of M3M4C. The most common route involves the condensation of a
Mechanism: Cyclocondensation of methyl 2-(ethoxymethylene)-3-oxobutanoate with hydroxylamine.
Figure 2: Synthetic pathway for the formation of the isoxazole core.[4]
Pharma-Application: Molecular Docking
Isoxazole derivatives are potent inhibitors of Cyclooxygenase-2 (COX-2) (anti-inflammatory) and Dihydropteroate Synthase (DHPS) (antibacterial).
Docking Protocol (AutoDock Vina)
-
Ligand Preparation: M3M4C structure optimized via DFT (B3LYP) is converted to PDBQT format. Rotatable bonds defined (Ester linkage).
-
Target Preparation: Crystal structure of COX-2 (e.g., PDB ID: 5KIR) retrieved. Water molecules removed; polar hydrogens added.
-
Grid Generation: Box centered on the active site (Tyr355, Arg120).
Binding Interaction Analysis
The ester group of M3M4C is expected to engage in hydrogen bonding with Arg120, while the isoxazole ring participates in
Figure 3: Computational drug discovery pipeline for evaluating M3M4C bioactivity.
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
-
Chikkula, K. V., & Sundararajan, R. (2017). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Chemical Sciences, 6(4).
-
Hawash, M., et al. (2023).[6] Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 20(12).
Sources
- 1. DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate [scielo.org.mx]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Notes & Protocols: Methyl 3-methylisoxazole-4-carboxylate as a Core Scaffold in Agricultural Chemistry
Introduction: The isoxazole heterocycle represents a class of "privileged scaffolds" in the field of medicinal and agricultural chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various intermolecular interactions make it a cornerstone for the development of novel bioactive molecules. While not a commercialized agrochemical in its own right, Methyl 3-methylisoxazole-4-carboxylate serves as a pivotal building block—a versatile synthon—for the synthesis of advanced fungicides and herbicides.[3][4] This guide provides an in-depth exploration of this compound's potential, detailing its synthesis and its application as a precursor for creating potent agricultural agents, complete with validated testing protocols. The focus is on leveraging this isoxazole core to develop derivatives targeting critical fungal and plant biochemical pathways.
Section 1: Physicochemical Properties & Synthesis Protocol
The utility of Methyl 3-methylisoxazole-4-carboxylate as a synthetic intermediate begins with its well-defined properties and accessible synthesis routes.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 17153-20-7 | [5] |
| Molecular Formula | C₇H₉NO₃ | [6] |
| Molecular Weight | 155.15 g/mol | [6] |
| Physical Form | Solid (White to pale yellow powder/crystals) | [7] |
| Purity | Typically ≥97% | |
| Melting Point | 184-190 °C (for the parent carboxylic acid) | [7] |
| Synonyms | 3-Methylisoxazole-4-carboxylic acid methyl ester | [6] |
Synthesis Workflow: From Precursors to Core Scaffold
The synthesis of Methyl 3-methylisoxazole-4-carboxylate is typically achieved through a two-step process: formation of the parent carboxylic acid followed by esterification. The classical approach involves a cyclocondensation reaction to form the isoxazole ring.[3]
Caption: Synthesis workflow for Methyl 3-methylisoxazole-4-carboxylate.
Protocol: Synthesis of Methyl 3-methylisoxazole-4-carboxylate
This protocol details the synthesis of the parent acid and its subsequent conversion to the methyl ester.
Part A: Synthesis of 3-Methylisoxazole-4-carboxylic Acid [3]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
-
Cyclization: Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Formation: After completion, cool the reaction mixture. This forms the intermediate, ethyl 5-methylisoxazole-4-carboxylate.
-
Hydrolysis: To the crude ethyl ester, add a mixture of sodium hydroxide (NaOH) in tetrahydrofuran (THF), methanol (MeOH), and water.
-
Acidification & Isolation: Stir the mixture until hydrolysis is complete (monitored by TLC). Cool the mixture in an ice bath and carefully acidify with hydrochloric acid (HCl) to precipitate the product.
-
Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-Methylisoxazole-4-carboxylic acid as a white solid.
Part B: Fischer Esterification
-
Reaction Setup: Suspend the synthesized 3-Methylisoxazole-4-carboxylic acid (1.0 eq) in an excess of dry methanol in a round-bottom flask.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the suspension.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The solid acid will gradually dissolve as it converts to the more soluble ester.
-
Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, Methyl 3-methylisoxazole-4-carboxylate.
Section 2: Application in Fungicide Development (SDHI Precursor)
A significant application of the isoxazole scaffold is in the creation of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[8][9] These compounds are vital for controlling a wide range of devastating plant fungal diseases.
Mechanism of Action: Succinate Dehydrogenase Inhibition
SDHI fungicides work by targeting Complex II of the mitochondrial respiratory chain in fungi.[10] By binding to the succinate dehydrogenase (SDH) enzyme, they block the oxidation of succinate to fumarate, a key step in the Krebs cycle and electron transport chain.[10][11] This disruption halts cellular respiration, depriving the fungal cells of energy (ATP) and leading to their death. The isoxazole core often serves as a crucial structural element that correctly positions the molecule within the enzyme's active site.
Caption: Mechanism of SDHI fungicides targeting Complex II.
Protocol: Synthesis of a Candidate Isoxazole-Amide SDHI Fungicide
This protocol outlines the conversion of the methyl ester into a biologically active amide, a common feature of many commercial SDHI fungicides.
-
Amidation Setup: In a sealed reaction vessel, dissolve Methyl 3-methylisoxazole-4-carboxylate (1.0 eq) and a selected aniline derivative (e.g., 2-chloroaniline, 1.1 eq) in a suitable solvent like toluene.
-
Scientist's Note: The choice of aniline is critical and defines the spectrum of activity. Different substitutions on the aniline ring are explored to optimize binding to the SDH enzyme.
-
-
Catalysis: Add a catalyst suitable for amidation, such as sodium methoxide or another strong base, to facilitate the reaction.
-
Reaction: Heat the mixture under reflux for 8-12 hours, monitoring for the disappearance of the starting ester by TLC or LC-MS.
-
Workup: Cool the reaction mixture and wash with dilute HCl to remove excess aniline and catalyst. Then, wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final N-aryl-3-methylisoxazole-4-carboxamide.
Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol assesses the efficacy of the newly synthesized compound against key phytopathogenic fungi.[2]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Stock Preparation: Dissolve the synthesized isoxazole-amide compound in a minimal amount of acetone to create a high-concentration stock solution (e.g., 10,000 ppm).
-
Serial Dilutions: While the PDA is still molten (approx. 45-50°C), add appropriate volumes of the stock solution to create a series of final concentrations in the agar (e.g., 100, 50, 25, 10, 1, 0.1 ppm). A control plate should contain only acetone. Pour the amended PDA into sterile petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum), in the center of each plate.[11]
-
Incubation: Seal the plates with paraffin film and incubate at 25°C in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of inhibition for each concentration using the formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C = average diameter of the control colony and T = average diameter of the treated colony.
-
-
EC₅₀ Determination: Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀) through probit analysis. Lower EC₅₀ values indicate higher fungicidal activity.
Table for Recording Antifungal Bioassay Data
| Compound ID | Target Fungus | Concentration (ppm) | Avg. Colony Diameter (mm) | % Inhibition | EC₅₀ (ppm) |
|---|---|---|---|---|---|
| Control | R. solani | 0 | 90 | 0 | - |
| Candidate-1 | R. solani | 100 | 5 | 94.4 | 1.5 |
| Candidate-1 | R. solani | 10 | 25 | 72.2 |
| Candidate-1 | R. solani | 1 | 50 | 44.4 | |
Section 3: Application in Herbicide Development (PPO Inhibitor Precursor)
Isoxazole derivatives are also effective herbicides, with a key mode of action being the inhibition of protoporphyrinogen oxidase (PPO).[12]
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants. It catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[12] Isoxazole-based herbicides competitively inhibit PPO, leading to a massive accumulation of Protogen IX in the cytoplasm. This substrate then auto-oxidizes, generating singlet oxygen, a highly reactive oxygen species. This causes rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, rapid plant death (necrosis and bleaching).[12]
Caption: Mechanism of PPO-inhibiting herbicides.
Protocol: Synthesis of a Candidate PPO-Inhibiting Herbicide
This protocol involves modifying the core scaffold to introduce functionalities known to be effective for PPO inhibition.
-
Reduction of Ester: Reduce the ester group of Methyl 3-methylisoxazole-4-carboxylate to a hydroxymethyl group using a reducing agent like lithium aluminum hydride (LiAlH₄) in dry THF.
-
Halogenation: Convert the resulting alcohol to a chloromethyl or bromomethyl group using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
-
Ether Linkage Formation: React the halogenated intermediate with a substituted phenol (e.g., 4-chloro-2-fluorophenol) under basic conditions (e.g., using K₂CO₃ in acetone) to form an ether linkage.
-
Scientist's Note: The substituted phenyl ether moiety is a common toxophore in many commercial PPO-inhibiting herbicides.
-
-
Workup and Purification: Quench the reaction, extract the product into an organic solvent, wash, dry, and purify using column chromatography to obtain the final herbicidal candidate.
Protocol: Seedling Growth Inhibition Bioassay
This assay evaluates the pre-emergent herbicidal activity of the synthesized compound.[13]
-
Test Unit Preparation: Fill small pots or petri dishes with a standardized soil mix or agar.
-
Compound Application: Prepare a solution of the test compound in acetone/water with a surfactant. Apply the solution evenly to the soil/agar surface at various rates (e.g., 1000, 250, 50 g/ha equivalent). A control unit should be treated with the solvent-surfactant solution only.
-
Sowing: Sow a set number of seeds (e.g., 10) of a target weed species (e.g., barnyardgrass, Echinochloa crusgalli) and a crop species (e.g., corn, Zea mays) in each pot.[13]
-
Incubation: Place the pots in a growth chamber with controlled light, temperature, and humidity for 10-14 days. Water as needed.
-
Assessment: After the incubation period, count the number of germinated seeds. Carefully remove the seedlings, wash the roots, and measure the shoot and root length.
-
Analysis: Calculate the percent inhibition of germination, shoot growth, and root growth compared to the untreated control. This allows for the determination of herbicidal efficacy and crop selectivity.
Section 4: Analytical & Safety Considerations
Analytical Methods: The characterization and quantification of Methyl 3-methylisoxazole-4-carboxylate and its derivatives are typically performed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15] For environmental fate studies, robust methods for extraction from soil and water matrices followed by LC-MS/MS analysis are required to determine persistence and degradation.[16][17]
Safety & Handling: As with all laboratory chemicals, Methyl 3-methylisoxazole-4-carboxylate and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[18] A full review of the Safety Data Sheet (SDS) is mandatory before commencing any work.[18] Derivatives with potential biological activity should be treated as toxic until proven otherwise.
Conclusion
Methyl 3-methylisoxazole-4-carboxylate is a high-value intermediate for agrochemical research and development. Its accessible synthesis and versatile chemical handles allow for its elaboration into a diverse range of potential fungicides and herbicides. By targeting fundamental biochemical pathways such as mitochondrial respiration and chlorophyll biosynthesis, derivatives of this core scaffold continue to be a promising avenue for discovering the next generation of crop protection solutions. The protocols outlined in this guide provide a validated framework for synthesizing and evaluating these novel compounds, empowering researchers to innovate in the critical field of agricultural chemistry.
References
-
Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. PubMed. Available at: [Link]
-
Isoxazole - Wikipedia. Wikipedia. Available at: [Link]
-
Effects of 3-Hydroxy Isoxazoles as Soil-Fungicides in Relation to Their Chemical Structures. J-STAGE. Available at: [Link]
-
Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Bentham Science. Available at: [Link]
-
Design, Synthesis, and Bioevaluation of Substituted Phenyl Isoxazole Analogues as Herbicide Safeners. PubMed. Available at: [Link]
-
Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology. ACS Publications. Available at: [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Available at: [Link]
- US6297198B1 - Isoxazole derivatives and their use as herbicides. Google Patents.
-
WO/2010/069882 ISOXAZOLE DERIVATIVES FOR USE AS FUNGICIDES. WIPO Patentscope. Available at: [Link]
- EP0810227A1 - Isoxazole derivatives. Google Patents.
-
The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity. PubMed. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. Available at: [Link]
-
Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. ACS Publications. Available at: [Link]
-
Structural modification area in succinate dehydrogenase inhibitor (SDHI) fungicides. ResearchGate. Available at: [Link]
-
Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. ANSES. Available at: [Link]
-
SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. PubMed. Available at: [Link]
-
Excellent spring field trial results announced. MOA Technology. Available at: [Link]
-
(12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). WIPO. Available at: [Link]
- PL216764B1 - New methods for preparing of esters of 5-amino-3-methyl-4-isoxazolecarboxylic acid. Google Patents.
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. Available at: [Link]
-
ETHYL 3-METHYLISOXAZOLE-4-CARBOXYLATE. gsrs.ncats.nih.gov. Available at: [Link]
-
Procedures for soil analysis. ISRIC. Available at: [Link]
-
Crop Protection : Restricted Agricultural Remedies. CropLife South Africa. Available at: [Link]
-
Guidance Manual for Environmental Site Characterizationin Support of Environmental and Human Health Risk Assessment - Volume 4:. CCME. Available at: [Link]
-
(PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. ResearchGate. Available at: [Link]
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. Available at: [Link]
-
Soil Analysis Methods. CROPNUTS Helpdesk. Available at: [Link]
-
N-fixing biologicals show mixed results in trial. Farm Progress. Available at: [Link]
- CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.
Sources
- 1. Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-Methylisoxazole-4-carboxylic acid | 17153-20-7 [smolecule.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 3-Methylisoxazole-4-carboxylic Acid - Opulent Pharma [opulentpharma.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. L16307.03 [thermofisher.com]
- 8. The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides [mdpi.com]
- 14. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.isric.org [files.isric.org]
- 17. Soil Analysis Methods - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]
- 18. fishersci.fr [fishersci.fr]
Analytical methods for "Methyl 3-methylisoxazole-4-carboxylate" characterization
An In-Depth Guide to the Analytical Characterization of Methyl 3-methylisoxazole-4-carboxylate
Authored by: A Senior Application Scientist
Introduction
Methyl 3-methylisoxazole-4-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and materials science research. As a derivative of isoxazole, it serves as a crucial building block in the synthesis of a variety of biologically active molecules and functional materials.[1][2] The precise characterization of this molecule is paramount to ensure its purity, confirm its identity, and understand its properties before its application in further research and development. This guide provides a comprehensive overview of the analytical methods for the characterization of Methyl 3-methylisoxazole-4-carboxylate, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
-
IUPAC Name: Methyl 3-methyl-1,2-oxazole-4-carboxylate
-
Molecular Formula: C₆H₇NO₃[3]
-
Molecular Weight: 141.13 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 3-methylisoxazole-4-carboxylate. Both ¹H and ¹³C NMR provide critical information about the molecular framework.
Expert Insights
The simplicity of the ¹H NMR spectrum is expected, with distinct signals for the two methyl groups and the isoxazole ring proton. The chemical shifts are influenced by the electron-withdrawing nature of the ester group and the isoxazole ring. For ¹³C NMR, the carbonyl carbon of the ester will be the most downfield signal.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Methyl 3-methylisoxazole-4-carboxylate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Parameters (300-500 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Employ proton decoupling to simplify the spectrum.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the molecule.
-
Expected Spectral Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| CH ₃ (on isoxazole) | ~2.5 | ~12 |
| CH ₃ (ester) | ~3.8 | ~52 |
| CH (isoxazole) | ~8.5 | ~110 |
| C -CH₃ | ~160 | |
| C -COOCH₃ | ~115 | |
| C =N | ~165 | |
| C =O | ~170 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Workflow for NMR Analysis
Caption: Workflow for NMR Analysis of Methyl 3-methylisoxazole-4-carboxylate.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique to determine the molecular weight and fragmentation pattern of Methyl 3-methylisoxazole-4-carboxylate, further confirming its identity.
Expert Insights
Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily protonate to form the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Fragmentation patterns in MS/MS experiments can offer additional structural information, often involving the loss of the methoxy group or the entire ester functionality.[7]
Protocol for LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of Methyl 3-methylisoxazole-4-carboxylate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid is used to facilitate protonation for MS detection.[8]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters (ESI source):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: m/z 50-500.
-
For MS/MS, select the [M+H]⁺ ion as the precursor and apply a collision energy (e.g., 10-30 eV) to induce fragmentation.
-
Expected Results
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 142.0499 | ~142.05 |
| [M+Na]⁺ | 164.0318 | ~164.03 |
Logical Flow for MS Identification
Caption: Logical flow for the mass spectrometric identification of the target compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of Methyl 3-methylisoxazole-4-carboxylate and for quantitative analysis.
Expert Insights
A reverse-phase HPLC method is most suitable for this moderately polar compound. The choice of a C18 column and a mobile phase consisting of a polar organic solvent (like acetonitrile or methanol) and water will provide good separation from potential impurities. UV detection is appropriate due to the presence of the chromophoric isoxazole ring.
Protocol for HPLC Purity Analysis
-
Sample Preparation:
-
Prepare a sample solution of Methyl 3-methylisoxazole-4-carboxylate in the mobile phase at a concentration of approximately 0.1-0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set at a wavelength where the compound has significant absorbance (e.g., 220-260 nm, to be determined by UV scan).
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Data Summary Table for HPLC Method
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at λmax |
| Injection Volume | 10 µL |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in Methyl 3-methylisoxazole-4-carboxylate.
Expert Insights
The FTIR spectrum will be characterized by several key absorption bands. The most prominent will be the C=O stretching vibration of the ester group. Other important signals will include C=N and C=C stretching from the isoxazole ring, and C-H stretching from the methyl groups. The presence of these characteristic peaks provides strong evidence for the compound's structure.
Protocol for FTIR Analysis (ATR Method)
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3000-2850 | C-H (methyl) | Stretching |
| ~1730 | C=O (ester) | Stretching |
| ~1600 | C=N (isoxazole) | Stretching |
| ~1500 | C=C (isoxazole) | Stretching |
| ~1250 | C-O (ester) | Stretching |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of Methyl 3-methylisoxazole-4-carboxylate. The synergistic use of NMR, MS, HPLC, and FTIR allows for unambiguous structure elucidation, purity determination, and confirmation of functional groups. Adherence to these protocols will ensure high-quality, reliable data, which is fundamental for the successful application of this compound in research and development.
References
-
SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Zaręba, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5678. Available at: [Link]
-
GSRS. ETHYL 3-METHYLISOXAZOLE-4-CARBOXYLATE. Available at: [Link]
-
Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(9), x230623. Available at: [Link]
-
Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available at: [Link]
-
SpectraBase. Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. Available at: [Link]
-
Inxight Drugs. Ethyl 3-methylisoxazole-4-carboxylate. Available at: [Link]
-
Giorgi, G., et al. (1993). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Rapid Communications in Mass Spectrometry, 7(8), 735-740. Available at: [Link]
- Singh, S., & Singh, J. (2020). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. World Wide Journal of Multidisciplinary Research and Development, 6(11), 18-22.
-
Pharmaffiliates. CAS No : 17153-20-7 | Product Name : 3-Methylisoxazole-4-carboxylic Acid. Available at: [Link]
- Raj, V., et al. (2024). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Pharmaceutical and Allied Sciences, 21(1), 8122-8130.
-
Wang, X., et al. (2018). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Available at: [Link]
Sources
- 1. Buy 3-Methylisoxazole-4-carboxylic acid | 17153-20-7 [smolecule.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 17153-20-7|3-Methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 3-Methylisoxazole-4-carboxylic acid, 98+%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
HPLC and GC-MS protocols for "Methyl 3-methylisoxazole-4-carboxylate" analysis
Technical Application Note: Chromatographic Profiling of Methyl 3-methylisoxazole-4-carboxylate
Part 1: Executive Summary & Strategic Approach
Methyl 3-methylisoxazole-4-carboxylate (CAS: 19788-37-5) is a critical heterocyclic building block used in the synthesis of semi-synthetic penicillins and agrochemicals. Its structural integrity is defined by the isoxazole ring's stability and the lability of the methyl ester group.
Analytical challenges for this compound include:
-
Hydrolytic Instability: The ester moiety is susceptible to hydrolysis, generating 3-methylisoxazole-4-carboxylic acid (CAS: 17153-20-7).
-
Isomeric Purity: Differentiating the 3-methyl isomer from the 5-methyl isomer (a Leflunomide intermediate) is essential due to their distinct biological activities.
-
Volatility: While suitable for GC, thermal degradation in the injector port can occur if not optimized.
This guide provides two orthogonal methods:
-
HPLC-UV: The "Gold Standard" for quantitative assay and purity determination, ensuring the separation of the free acid impurity.
-
GC-MS: The "Forensic Tool" for volatile impurity profiling and structural confirmation.
Part 2: Physicochemical Profile
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₆H₇NO₃ | M+ = 141.12 g/mol |
| Boiling Point | ~190–210°C (Predicted) | Suitable for GC analysis; elutes mid-range. |
| Polarity | Moderate (LogP ~0.8) | Retains well on C18; elutes early on non-polar GC columns. |
| UV Max | ~215–225 nm | Requires low-UV detection; ACN is preferred over MeOH to reduce background noise. |
| Solubility | MeOH, ACN, EtOAc | Dissolve samples in ACN to match mobile phase. |
Part 3: Method Selection Strategy
The following decision matrix illustrates when to deploy each protocol.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.
Part 4: Protocol A - HPLC-UV (Assay & Purity)
Objective: Quantify Methyl 3-methylisoxazole-4-carboxylate and separate the hydrolysis degradant (Acid).
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD) or VWD.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Why: The C18 phase provides robust retention for the ester while allowing the more polar free acid to elute earlier, ensuring baseline separation.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Why: Acidic pH suppresses the ionization of the free acid impurity (pKa ~3.5), sharpening its peak shape and increasing retention slightly to prevent it from eluting in the void volume.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 220 nm (Reference: 360 nm).
-
Column Temp: 30°C.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold (Equilibration) |
| 2.0 | 10 | Isocratic hold for polar impurities |
| 12.0 | 90 | Linear Ramp to elute Ester |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | End |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Acetonitrile (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to 0.1 mg/mL.
-
Note: Prepare fresh daily. Esters can hydrolyze in aqueous mobile phases over 24 hours.
-
System Suitability Criteria
-
Resolution (Rs): > 2.0 between Free Acid (RT ~3.5 min) and Ester (RT ~8.5 min).
-
Tailing Factor: < 1.5 for the Ester peak.
-
RSD (n=5): < 1.0% for retention time and area.
Part 5: Protocol B - GC-MS (Impurity Profiling)
Objective: Identify volatile organic impurities (VOIs) and confirm molecular structure.
Instrument Parameters
-
System: GC coupled with Single Quadrupole MS.
-
Column: Rtx-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Why: A low-polarity (5% phenyl) phase is ideal for separating isoxazole esters without excessive tailing.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1).
-
Temp: 240°C. (Avoid excessive heat to prevent thermal degradation).
-
-
Transfer Line: 250°C.
Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) | Rationale |
| - | 60 | 2.0 | Solvent focusing |
| 15 | 200 | 0.0 | Elution of Ester |
| 25 | 280 | 3.0 | Bake-out of heavies |
MS Acquisition (EI Source)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 35–350 m/z.
-
Solvent Delay: 3.0 min.
Fragmentation Pattern (Interpretation)
The Electron Ionization (EI) spectrum of Methyl 3-methylisoxazole-4-carboxylate typically displays:
-
m/z 141 (M+): Molecular ion (often distinct).
-
m/z 110 ([M - OCH3]+): Loss of methoxy group.
-
m/z 82 ([M - COOCH3]+): Loss of the ester group, leaving the isoxazole core.
-
m/z 43 (CH3CO+): Acetyl fragment (common in methyl isoxazoles).
Part 6: Sample Preparation Workflow
Proper sample handling is vital to prevent artifact formation (hydrolysis).
Figure 2: Sample preparation workflow emphasizing the minimization of aqueous exposure time.
Part 7: Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| HPLC: Extra Peak @ ~3.5 min | Hydrolysis to Free Acid | Check sample age. Ensure diluent is not basic. Use fresh standards. |
| GC: Peak Tailing | Active sites in liner | Replace inlet liner with deactivated wool. Trim column.[1] |
| Low Sensitivity (UV) | Wrong wavelength | Isoxazoles have weak UV >250nm. Ensure detection is set to 220 nm. |
| Ghost Peaks | Carryover | Run a blank (ACN) injection. Extend the gradient wash step. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4589692, 3-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]
-
Sielc Technologies. (2023). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
"Methyl 3-methylisoxazole-4-carboxylate" for the creation of novel materials
Topic: Strategic Utilization of Methyl 3-methylisoxazole-4-carboxylate (MMIC) for the Creation of Novel Materials Content Type: Detailed Application Notes and Protocols Audience: Researchers, Materials Scientists, and Drug Development Professionals
Executive Summary: The Isoxazole Advantage in Materials Science
Methyl 3-methylisoxazole-4-carboxylate (MMIC) is often overlooked as a simple intermediate, yet it possesses a unique structural duality that makes it a high-value scaffold for advanced materials. Unlike its 5-methyl isomer, MMIC possesses an unsubstituted C5-position . This specific feature allows for direct C–H activation , enabling the rapid construction of conjugated systems, liquid crystals, and rigid polymer backbones without pre-functionalization (e.g., halogenation).
Furthermore, the isoxazole ring acts as a bioisostere for esters and amides, providing strong dipole moments and hydrogen-bonding capabilities while maintaining hydrolytic stability superior to linear esters. This guide details the transformation of MMIC into functional ligands for Metal-Organic Frameworks (MOFs), optoelectronic materials, and bioactive polymers.
Chemical Profile & Reactivity Landscape
Compound: Methyl 3-methylisoxazole-4-carboxylate CAS (Acid Precursor): 17153-20-7 (3-Methylisoxazole-4-carboxylic acid) Molecular Weight: ~141.12 g/mol Key Structural Features:
-
C4-Ester: Gateway for polymerization (amides/hydrazides) or coordination chemistry (hydrolysis to carboxylate).
-
N-O Bond: Latent reactivity for ring-opening to cyanoketo-enols (high-energy materials).
-
C5-Proton: The "Active Site" for Pd-catalyzed direct arylation (Materials Functionalization).
Visualization: The MMIC Reactivity Map
Figure 1: Strategic functionalization pathways for MMIC. The C5-H activation path is critical for optoelectronics.
Application Note: Design of Advanced Materials
A. Optoelectronics & Liquid Crystals (The C5-Arylation Route)
The rigidity of the isoxazole ring makes it an excellent core for liquid crystals (LCs). By utilizing the unsubstituted C5 position, researchers can attach extended pi-systems (e.g., biphenyls, thiophenes) via direct C–H arylation.
-
Mechanism: Palladium-catalyzed cross-coupling removes the C5-proton and attaches an aryl halide.
-
Material Benefit: The resulting 3,5-disubstituted isoxazole introduces a "kink" in the mesogen, lowering melting points while maintaining the aspect ratio required for nematic phases.
B. Metal-Organic Frameworks (MOFs)
Hydrolysis of the ester yields 3-methylisoxazole-4-carboxylic acid. When deprotonated, this ligand offers a hard oxygen donor (carboxylate) and a soft nitrogen donor (isoxazole ring), enabling "mixed-mode" coordination.
-
Application: Construction of porous MOFs for gas storage (
, ). The methyl group at C3 provides steric bulk that prevents framework interpenetration, increasing pore volume.
C. Bioactive Polymers (Peptidomimetics)
For drug delivery systems, MMIC can be converted into a monomer for polyamides. The isoxazole ring mimics the peptide bond geometry but resists enzymatic degradation (proteolysis), making these polymers ideal for long-circulating drug carriers .
Detailed Experimental Protocols
Protocol 1: Synthesis of MMIC (Esterification)
Use this if starting from the commercially available carboxylic acid.
Objective: Quantitative conversion of 3-methylisoxazole-4-carboxylic acid to MMIC.
Reagents:
-
3-Methylisoxazole-4-carboxylic acid (1.0 equiv)[1]
-
Thionyl chloride (
) (1.5 equiv) -
Methanol (anhydrous, solvent/reactant)
-
DMF (catalytic, 2-3 drops)
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Activation: Suspend the carboxylic acid in anhydrous Methanol (0.5 M concentration). Cool to 0°C.
-
Addition: Add
dropwise over 20 minutes. Caution: Exothermic gas evolution (HCl/SO2). -
Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes; Product
~ 0.6). -
Workup: Concentrate the mixture in vacuo to remove MeOH and excess
. -
Neutralization: Dissolve residue in EtOAc, wash with saturated
(2x) and Brine (1x). -
Isolation: Dry over
, filter, and concentrate.-
Yield Expectation: >95% (White/Off-white solid).[1]
-
Validation:
NMR ( ): Singlet at ~3.8 ppm (Ester ), Singlet at ~2.5 ppm (C3- ), Singlet at ~8.9 ppm (C5- ). Note: The C5-H peak is diagnostic.
-
Protocol 2: C5-H Activation for Conjugated Materials
This protocol creates the "Novel Material" precursor.
Objective: Direct C5-arylation of MMIC with 4-bromobiphenyl to create a liquid crystal mesogen.
Reagents:
-
MMIC (1.0 equiv)
-
4-Bromobiphenyl (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) -
Base:
(2.0 equiv) -
Solvent: Pivalic acid (0.3 equiv) in Mesitylene (0.2 M)
Step-by-Step:
-
Catalyst Prep: In a glovebox or under strict Argon flow, combine
, Ligand, and MMIC in a pressure tube. -
Solvent Addition: Add Mesitylene and Pivalic acid (Pivalic acid acts as a proton shuttle, crucial for the CMD mechanism).
-
Reaction: Seal the tube and heat to 120°C for 16 hours.
-
Filtration: Cool to RT, dilute with DCM, and filter through a Celite pad to remove Pd black.
-
Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Why this works: The acidic proton at C5 (
~28) is susceptible to Concerted Metalation-Deprotonation (CMD) pathways, avoiding the need for pre-halogenating the isoxazole.
-
Protocol 3: Hydrolysis for MOF Ligand Generation
Objective: Controlled hydrolysis to generate the carboxylate linker without opening the isoxazole ring.
Reagents:
-
MMIC Derivatives (from Protocol 2)
- (2.5 equiv)
-
THF/Water (3:1 ratio)
Step-by-Step:
-
Dissolve MMIC derivative in THF.
-
Add aqueous LiOH solution dropwise at 0°C.
-
Stir at Room Temperature for 3 hours. Do not heat strongly; high heat + base can cleave the isoxazole N-O bond.
-
Acidify carefully with 1M HCl to pH 3 to precipitate the free acid ligand.
-
Recrystallize from Ethanol/Water.
Data & Validation
Table 1: Solvent Compatibility for MMIC Processing
| Solvent | Solubility | Reactivity Risk | Application |
| Dichloromethane | High | Low | Synthesis/Workup |
| Methanol | High | Medium (Transesterification) | Recrystallization |
| DMF/DMSO | High | Low | Pd-Coupling/MOF Synthesis |
| Water | Low (Insoluble) | Hydrolysis (if basic) | Precipitation medium |
Workflow Visualization: From Precursor to MOF
Figure 2: Step-by-step workflow for converting MMIC into a functional Metal-Organic Framework.
References
-
Synthesis and Reactivity of Isoxazoles
- Title: "Advances in isoxazole chemistry and their role in drug discovery"
-
Source: RSC Advances, 2025.
- Relevance: Establishes the stability profile and biological relevance of the isoxazole core.
-
URL:[Link]
-
C5-H Activation Strategy
- Title: "Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate by Double C-H Bond Functionaliz
- Source: European Journal of Organic Chemistry (via ResearchG
- Relevance: Provides the foundational catalytic conditions for functionalizing the C5 position of isoxazole carboxyl
-
URL:[Link]
-
Isoxazoles in Liquid Crystals
-
Peptidomimetic Applications
- Title: "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides"
- Source: Molecules (MDPI), 2022.
- Relevance: Demonstrates the utility of the 3-methyl-isoxazole-4-carboxyl core in peptide synthesis and drug delivery m
Sources
Troubleshooting & Optimization
Technical Support Center: Reaction Monitoring for Methyl 3-methylisoxazole-4-carboxylate Synthesis
Welcome to the technical support guide for monitoring the synthesis of Methyl 3-methylisoxazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications. Our focus is on delivering practical, field-tested insights to ensure the integrity and success of your chemical synthesis.
The synthesis of isoxazole derivatives is a cornerstone in medicinal chemistry, with many possessing significant biological activities.[1][2] Accurate monitoring of these reactions is critical for optimizing yields, minimizing impurities, and ensuring the desired product is obtained.[3] This guide will address common challenges encountered during the monitoring of the synthesis of Methyl 3-methylisoxazole-4-carboxylate.
Section 1: Thin-Layer Chromatography (TLC) Troubleshooting
TLC is a rapid and cost-effective technique for qualitatively monitoring the progress of a reaction.[4] It allows for the visualization of starting materials, intermediates, the desired product, and any byproducts.[5][6]
Frequently Asked Questions (FAQs) for TLC Monitoring
Question 1: My TLC spots are streaking. What is the cause and how can I fix it?
Answer: Streaking on a TLC plate is a common issue that can obscure the separation of compounds.[4][7] The primary causes and their solutions are:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[7][8]
-
Solution: Dilute your reaction mixture sample before spotting it on the plate. Aim for a spot size of 1-2 mm in diameter.[9]
-
-
Compound Polarity and Interaction with Silica: Isoxazoles, containing nitrogen atoms, can interact with the acidic silica gel stationary phase, leading to tailing or streaking.[8][10]
-
Inappropriate Solvent System: If the mobile phase is too polar, it may not effectively resolve the compounds, leading to streaks.
-
Solution: Experiment with different solvent systems. A good starting point for many isoxazole syntheses is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[1][5] Adjust the ratio to achieve a retention factor (Rf) for your product between 0.3 and 0.7.[11]
-
Question 2: I'm not seeing any spots on my TLC plate, or the spots are very faint. What should I do?
Answer: The absence or faintness of spots can be due to several factors:
-
Low Concentration: The concentration of your compound in the spotted sample may be below the detection limit of your visualization method.
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[7] Alternatively, concentrate your reaction mixture before spotting.
-
-
Non-UV Active Compound: If your compound does not have a UV chromophore, it will not be visible under a UV lamp.
-
Solution: Use a visualization stain. Common stains for organic compounds include potassium permanganate, iodine, or specific stains like ninhydrin if you have amine functionalities.[12]
-
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[7]
-
Solution: Ensure the solvent level is always below the spotting line.
-
Question 3: My spots are not separating well (Rf values are too close). How can I improve the resolution?
Answer: Poor separation is a common challenge in TLC. Here's how to address it:
-
Optimize the Mobile Phase: The polarity of the eluent is the most critical factor for separation.[11]
-
If spots are too high (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.[11]
-
If spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.[11]
-
Experiment with different solvent systems. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity and improve separation.[10]
-
-
Use a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different type of TLC plate, such as alumina or a reversed-phase plate.[8][10]
Typical TLC Parameters for Isoxazole Synthesis
| Component | Expected Rf Range | Mobile Phase (Hexane:Ethyl Acetate) | Visualization |
| Starting Material (e.g., a β-ketoester) | 0.6 - 0.8 | 3:1 | UV (254 nm), KMnO4 stain |
| Intermediate (e.g., an oxime) | 0.4 - 0.6 | 3:1 | UV (254 nm), KMnO4 stain |
| Methyl 3-methylisoxazole-4-carboxylate | 0.3 - 0.5 | 3:1 | UV (254 nm), KMnO4 stain |
Note: These are approximate values and will vary depending on the specific starting materials and reaction conditions.
Workflow for TLC-Based Reaction Monitoring
Caption: A logical workflow for monitoring reaction progress using TLC.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) information. This is invaluable for confirming the presence of the desired product and identifying any byproducts.[13]
Frequently Asked Questions (FAQs) for LC-MS Monitoring
Question 1: I am not seeing the peak for my target compound, Methyl 3-methylisoxazole-4-carboxylate.
Answer: The absence of a target peak can be frustrating. Here's a systematic approach to troubleshoot this issue:
-
Verify the Expected m/z: The molecular formula for Methyl 3-methylisoxazole-4-carboxylate is C7H9NO3.[14] The expected protonated molecule [M+H]+ would have an m/z of approximately 156.06. Also, consider other common adducts like [M+Na]+ (m/z ~178.04) or [M+NH4]+ (m/z ~173.09).[15]
-
Solution: Ensure you are extracting the correct ion chromatograms in your data analysis software.
-
-
Check Ionization Source Settings: The efficiency of ionization can be highly dependent on the source parameters.
-
Chromatographic Issues: Your compound might not be eluting from the column or could be co-eluting with a component that causes ion suppression.[16][17]
-
Sample Preparation: The compound may be degrading during sample preparation or may not be soluble in the injection solvent.
Question 2: I am observing unexpected peaks in my LC-MS chromatogram. How do I identify them?
Answer: Unexpected peaks can be starting materials, intermediates, byproducts, or contaminants.
-
Analyze the m/z Values: The mass-to-charge ratio can provide clues to the identity of the unknown peak.
-
Solution: Compare the observed m/z values with the molecular weights of potential side products or unreacted starting materials. For example, a common impurity in the synthesis of related compounds is the isomeric 3-methyl-isoxazole-4-carboxylic acid derivative.[19]
-
-
Fragmentation Analysis (MS/MS): If your instrument has MS/MS capabilities, you can fragment the ion of interest to obtain structural information.[2]
-
Solution: Perform a product ion scan on the unexpected peak and analyze the fragmentation pattern.
-
-
Review the Reaction Mechanism: Consider possible side reactions that could lead to the observed impurities. For example, incomplete cyclization could result in an oxime intermediate.[3]
Question 3: My peak shape is poor (broadening, tailing, or splitting). What could be the cause?
Answer: Poor peak shape can affect resolution and quantification.[13]
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Solution: Flush the column with a strong solvent or replace it if necessary.[17]
-
-
Inappropriate Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.
-
Solution: For compounds with basic nitrogen atoms like isoxazoles, using a mobile phase with a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by ensuring the analyte is in a single protonated state.[16]
-
-
Injection Solvent Mismatch: Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Dilute the sample in the initial mobile phase composition.[17]
-
Expected LC-MS Data for Key Components
| Compound | Molecular Formula | Exact Mass | Expected [M+H]+ (m/z) |
| Methyl 3-methylisoxazole-4-carboxylate | C7H9NO3 | 155.0582 | 156.0655 |
| 3-Methylisoxazole-4-carboxylic acid (potential impurity/hydrolysis product) | C5H5NO3 | 127.0269 | 128.0342 |
Note: The exact mass and m/z values are calculated based on the most abundant isotopes.
LC-MS Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common LC-MS issues.
By systematically addressing these common issues, researchers can effectively monitor the synthesis of Methyl 3-methylisoxazole-4-carboxylate, leading to improved reaction outcomes and higher purity products.
References
- Benchchem.
- Journal of Chemical and Pharmaceutical Research.
- Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.
- Rasayan Journal of Chemistry.
- Shimadzu. LCMS Troubleshooting Tips.
- PubChem. Methyl 5-(4-bromophenyl)
- Benchchem.
- PMC. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds.
- American Association for Clinical Chemistry.
- ZefSci.
- Acta Scientiarum Polonorum, Technologia Alimentaria.
- PMC. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Sigma-Aldrich. 3-Methylisoxazole-4-carboxylic acid.
- American Association for Clinical Chemistry.
- Technology Networks.
- Technology Networks.
- University of Calgary.
- MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Thermo Fisher Scientific. 3-Methylisoxazole-4-carboxylic acid, 98+%.
- ChemicalBook. 3-Methyl-4-isoxazolecarboxylic acid.
- Global Substance Registration System.
- Bitesize Bio.
- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19)
- YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs.
- ResearchG
- BLD Pharm. 17153-20-7|3-Methylisoxazole-4-carboxylic acid.
- Khan Academy.
- Chemistry LibreTexts. 2.3C: The Retention Factor.
- ResearchGate. (PDF)
- International Union of Crystallography.
- ResearchGate.
Sources
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. jocpr.com [jocpr.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Home Page [chem.ualberta.ca]
- 12. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. shimadzu.at [shimadzu.at]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 18. myadlm.org [myadlm.org]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
"Methyl 3-methylisoxazole-4-carboxylate" as an alternative to other isoxazole building blocks
A Comparative Guide to Key Isoxazole Building Blocks for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, isoxazole scaffolds are prized for their versatile reactivity and presence in numerous biologically active compounds. The selection of an appropriate isoxazole building block is a critical decision that can significantly impact the efficiency and outcome of a synthetic campaign. This guide provides an in-depth comparison of Methyl 3-methylisoxazole-4-carboxylate with other commonly employed isoxazole building blocks, namely 3,5-dimethylisoxazole and ethyl 5-methylisoxazole-4-carboxylate. By examining their distinct reactivity profiles, stability, and functional group compatibility through supporting experimental data, we aim to equip researchers with the insights necessary to make informed strategic decisions in their synthetic endeavors.
At a Glance: A Comparative Overview of Key Isoxazole Building Blocks
To facilitate a rapid and objective comparison, the following table summarizes the key physicochemical properties and commercial availability of the isoxazole building blocks discussed in this guide.
| Property | Methyl 3-methylisoxazole-4-carboxylate | 3,5-Dimethylisoxazole | Ethyl 5-methylisoxazole-4-carboxylate |
| CAS Number | 20328-15-8[1] | 300-87-8 | 51135-73-0[2][3] |
| Molecular Formula | C₇H₉NO₃ | C₅H₇NO | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol [4] | 97.12 g/mol | 155.15 g/mol [3] |
| Physical Form | Liquid[1] | Liquid | Solid/Liquid |
| Boiling Point | Not readily available | 142-144 °C | Not readily available |
| Key Reactive Sites | Ester, C5-H, N-O bond | Methyl groups, C4-H, N-O bond | Ester, C4-H, N-O bond |
| Commercial Availability & Price (Illustrative) | 5 g / ~$125[1] | 25 mL / ~$31[5] | 10 g / ~$18[2] |
Delving Deeper: A Head-to-Head Comparison of Reactivity and Synthetic Utility
The true value of a building block lies in its reactivity and how it can be strategically employed in a synthetic route. Here, we explore key transformations for each isoxazole and discuss the comparative advantages of Methyl 3-methylisoxazole-4-carboxylate.
Functionalization of the Carboxylate Group: A Gateway to Diverse Amides
The ester functionality of Methyl 3-methylisoxazole-4-carboxylate and its ethyl analogue provides a direct handle for the synthesis of a wide array of amides, which are prevalent motifs in pharmaceuticals. This is a distinct advantage over 3,5-dimethylisoxazole, which lacks a direct point for such functionalization without prior modification of its methyl groups.
The conversion of the ester to a carboxylic acid, followed by amide coupling, is a common and versatile strategy.
Caption: Amide synthesis from Methyl 3-methylisoxazole-4-carboxylate.
While both methyl and ethyl esters can be readily hydrolyzed, the methyl ester may offer a slight advantage in terms of reactivity and ease of removal of the resulting alcohol (methanol). The subsequent amide coupling can be achieved using a variety of standard coupling agents.
N-O Bond Cleavage: Unmasking Latent Functionality
A key synthetic application of the isoxazole ring is its ability to serve as a masked β-dicarbonyl or related functionality, which can be revealed through reductive N-O bond cleavage. This transformation is a powerful tool for constructing complex molecular architectures.
Common methods for N-O bond cleavage involve catalytic hydrogenation, often with reagents like Raney Nickel.[6][7]
Caption: General workflow for reductive N-O bond cleavage of isoxazoles.
While this reaction is general for many isoxazoles, the substitution pattern can influence the reaction conditions and the stability of the resulting products. For instance, the electron-withdrawing carboxylate group in Methyl 3-methylisoxazole-4-carboxylate can impact the electron density of the ring and potentially influence the rate and conditions required for cleavage compared to the more electron-rich 3,5-dimethylisoxazole.
Reactivity of Ring Substituents: The Versatility of Methyl Groups
The methyl groups of 3,5-dimethylisoxazole offer unique opportunities for functionalization through reactions such as deprotonation followed by quenching with an electrophile, or radical halogenation. This allows for the introduction of a variety of substituents at the 3- and 5-positions.
In contrast, the functionalization of the methyl group on Methyl 3-methylisoxazole-4-carboxylate would require more selective conditions to avoid competing reactions at the ester or the C5 position of the isoxazole ring.
Experimental Protocols: A Practical Guide to Key Transformations
To provide a practical basis for comparison, the following are representative experimental protocols for key transformations of the discussed isoxazole building blocks.
Protocol 1: Hydrolysis of Ethyl 3,5-dimethylisoxazole-4-carboxylate
This protocol provides a general method for the saponification of the ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 3,5-dimethylisoxazole-4-carboxylate (1 equivalent)
-
Sodium hydroxide (NaOH) (1.5 equivalents)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
6 N Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate in a mixture of THF and MeOH.
-
Add a 5 N aqueous solution of NaOH.
-
Stir the reaction mixture at room temperature for approximately 8 hours, monitoring the reaction progress by TLC.[8]
-
Upon completion, remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH 2 with 6 N HCl.
-
Collect the precipitated white solid by filtration, wash with water, and dry to yield 3,5-dimethylisoxazole-4-carboxylic acid.[8]
Protocol 2: Amide Coupling of 3-Methylisoxazole-4-carboxylic Acid
This protocol describes a general procedure for the formation of an amide bond using a carbodiimide coupling agent.[9][10]
Materials:
-
3-Methylisoxazole-4-carboxylic acid (1 equivalent)
-
Amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
N-hydroxysuccinimide (NHS) (1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 3-methylisoxazole-4-carboxylic acid in anhydrous DMF under an inert atmosphere.
-
Add NHS and EDC to the solution and stir at room temperature for 30-60 minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Reductive N-O Bond Cleavage of a 3-Methylisoxazole Derivative
This protocol is a general representation for the reductive cleavage of the isoxazole N-O bond using Raney Nickel.[6][7]
Materials:
-
3-Methylisoxazole derivative (1 equivalent)
-
Raney Nickel (catalytic amount)
-
Aluminum chloride (AlCl₃) (catalytic amount)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve the 3-methylisoxazole derivative in a mixture of methanol and water (e.g., 5:1 v/v).
-
Carefully add Raney Nickel and AlCl₃ to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product, typically a β-hydroxyketone after workup and hydrolysis of the intermediate imine, can be purified by column chromatography.[6]
Conclusion: Selecting the Optimal Isoxazole Building Block
The choice between Methyl 3-methylisoxazole-4-carboxylate, 3,5-dimethylisoxazole, and ethyl 5-methylisoxazole-4-carboxylate is contingent on the specific synthetic strategy.
-
Methyl 3-methylisoxazole-4-carboxylate emerges as a superior choice when the synthetic plan involves the introduction of diverse amide functionalities. Its ester group provides a reliable and direct handle for such transformations. The methyl ester may offer advantages in certain workup procedures compared to its ethyl counterpart.
-
3,5-Dimethylisoxazole is the building block of choice when the synthetic route calls for functionalization of the methyl groups or when a simpler, less functionalized isoxazole core is desired. Its cost-effectiveness and straightforward synthesis also make it an attractive option for large-scale applications.[2]
-
Ethyl 5-methylisoxazole-4-carboxylate offers similar synthetic utility to its methyl analogue for amide synthesis and is also a commercially viable option.
Ultimately, a thorough understanding of the reactivity and synthetic potential of each of these building blocks allows the medicinal or synthetic chemist to design more efficient and elegant synthetic routes, accelerating the discovery and development of new chemical entities.
References
-
S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. [Link]
-
3,5-Dimethylisoxazole | C5H7NO | CID 9312. PubChem. [Link]
-
Supporting Information. CDC Stacks. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. [Link]
- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
-
Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).. [Link]
-
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
-
Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. ISCA. [Link]
-
General synthesis of 4-isoxazolecarboxylic acids | Journal of the American Chemical Society. [Link]
-
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. PMC. [Link]
-
Experimental Procedures Alkyne Hydrolysis. [Link]
-
Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. [Link]
-
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. SpectraBase. [Link]
-
Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot,. The Royal Society of Chemistry. [Link]
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. [Link]
-
Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317. PubChem. [Link]
-
Product Class 9: Isoxazoles. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
12BL Experiment 5: Ester Hydrolysis Safety: Proper lab goggles/glasses must b. [Link]
-
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Semantic Scholar. [Link]
-
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. ResearchGate. [Link]
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC - NIH. [Link]
-
Reductive ring cleavage of 3,5-dimethylisoxazole in irradiation in the presence of triethylamine. RSC Publishing. [Link]
Sources
- 1. L16362.06 [thermofisher.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 5-Methylisoxazole-4-carboxylate - SRIRAMCHEM [sriramchem.com]
- 5. 3,5-Dimethylisoxazole | 300-87-8 | TCI AMERICA [tcichemicals.com]
- 6. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. hepatochem.com [hepatochem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking Guide: Methyl 3-methylisoxazole-4-carboxylate (MMIC) Scaffolds in Drug Discovery
Topic: Benchmarking the Efficacy of "Methyl 3-methylisoxazole-4-carboxylate" Derived Compounds Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Privileged Scaffold" Advantage
In modern medicinal chemistry, Methyl 3-methylisoxazole-4-carboxylate (MMIC) is not merely a building block; it is a "privileged scaffold" capable of generating diverse bioactive ligands. While often commoditized as a raw material (CAS: 92234-50-9), its true value lies in the 3-methylisoxazole-4-carboxamide pharmacophore.
This guide benchmarks MMIC-derived compounds against standard-of-care agents in oncology (FMS kinase inhibitors) and immunology (DHODH inhibitors/Leflunomide analogs). Our analysis demonstrates that MMIC derivatives often exhibit superior selectivity profiles and tunable metabolic stability compared to varying heterocyclic alternatives.
Core Benchmarking Analysis
Case Study A: Oncology (FMS Kinase Inhibition)
Objective: Compare the antiproliferative potency of MMIC-derived Type II kinase inhibitors against Sorafenib (Standard of Care).
Mechanism: The 3-methylisoxazole moiety functions as a critical hinge-binding or hydrophobic pocket-occupying element. In FMS (CSF-1R) kinase inhibition, replacing the standard phenyl or pyridine rings with the isoxazole core significantly alters the hydrogen bond network within the ATP-binding pocket.
Comparative Data: MMIC-Derivative (Compound 6a) vs. Sorafenib
| Metric | MMIC-Derivative (Cmpd 6a) [1] | Sorafenib (Reference) | Performance Delta |
| Target | FMS Kinase (CSF-1R) | Multi-Kinase (RAF/VEGFR/FMS) | High Selectivity vs. Broad Spectrum |
| IC50 (Enzymatic) | 9.95 nM | ~3–10 nM (Lit. var.) | Comparable Potency |
| GI50 (U937 Cells) | 0.016 μM | > 0.1 μM | 6x More Potent in Cell-Based Assays |
| Selectivity | High (FMS specific) | Low (Off-target tox risk) | Improved Safety Profile |
| Scaffold Role | 3-methylisoxazole provides rigid geometry | Bis-aryl urea (flexible) | Reduced entropic penalty upon binding |
Insight: The MMIC-derived scaffold (Compound 6a) demonstrates a superior therapeutic index in hematopoietic cell lines (U937) compared to Sorafenib.[1] The isoxazole ring's specific geometry likely reduces the conformational flexibility seen in Sorafenib's bi-aryl urea linkage, leading to tighter binding kinetics.
Case Study B: Immunology (Leflunomide & Active Metabolites)
Objective: Evaluate the metabolic activation efficiency of MMIC-derived prodrugs.
Mechanism: The isoxazole ring in Leflunomide (synthesized from MMIC precursors) is a "masked" effector. It undergoes base-catalyzed ring opening in vivo to form the active metabolite Teriflunomide (A77 1726) , which inhibits Dihydroorotate Dehydrogenase (DHODH).
Stability Benchmark: Isoxazole Ring vs. Furan/Pyrrole Alternatives
| Feature | Isoxazole (MMIC-Derived) | Furan/Pyrrole Analogs | Clinical Implication |
| Metabolic Trigger | Base-catalyzed Ring Opening (pH dependent) | Stable / Oxidative metabolism required | Isoxazole allows for predictable prodrug activation. |
| Active Species | α-cyanoenol (Teriflunomide) | Various oxidized metabolites | 100% Bioavailability of active metabolite from isoxazole. |
| Half-Life (t1/2) | ~2 weeks (Active Metabolite) | Hours to Days | Isoxazole derivatives support once-daily or weekly dosing. |
Mechanism of Action & Activation Pathways
The following diagram illustrates the critical divergence in MMIC utility: its role as a stable scaffold in kinase inhibitors versus its role as a prodrug "mask" in immunomodulators.
Figure 1: Divergent synthetic pathways for MMIC. The scaffold can be engineered for stability (Kinase Inhibitors) or programmed lability (Leflunomide).
Experimental Protocols
Protocol A: Synthesis of 3-Methylisoxazole-4-Carboxylic Acid (Hydrolysis)
Prerequisite for all downstream applications.
-
Dissolution : Dissolve 10.0 g of Methyl 3-methylisoxazole-4-carboxylate in 50 mL of Methanol (MeOH).
-
Base Addition : Add 20 mL of 2N NaOH (aq) dropwise at 0°C.
-
Reflux : Heat the mixture to reflux (65°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup :
-
Concentrate MeOH under reduced pressure.
-
Acidify the aqueous residue to pH 2–3 using 1N HCl.
-
The carboxylic acid will precipitate as a white solid.
-
-
Validation : Filter, wash with cold water, and dry. Yield should be >90%.
-
Checkpoint: 1H NMR (DMSO-d6) should show disappearance of the methyl ester singlet (~3.8 ppm).
-
Protocol B: General Amide Coupling for Kinase Inhibitor Libraries
Targeting the "Compound 6a" analogue.
-
Activation : To a solution of 3-methylisoxazole-4-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT.
-
Coupling : Add the requisite aniline (e.g., 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline) (1.0 eq).
-
Reaction : Stir at 60°C for 4–6 hours.
-
Purification : Quench with water, extract with EtOAc. Purify via flash chromatography (DCM/MeOH gradient).
-
Data Output : Expect IC50 < 50 nM in enzymatic assays if the hydrophobic tail is correctly optimized.
Strategic Recommendations
-
Use MMIC for Rigidification : If your current lead compound contains a flexible benzamide linker and suffers from poor selectivity, replacing the phenyl ring with the 3-methylisoxazole core (derived from MMIC) can lock the conformation and improve selectivity (as seen in the FMS kinase data).
-
Leverage the "Masked" Functionality : For targets requiring high intracellular concentrations, design the MMIC-derivative as a prodrug (Leflunomide-style) where the isoxazole ring opens only under specific physiological conditions.
-
Quality Control : Commercial MMIC (CAS 92234-50-9) purity varies. Always perform a test hydrolysis (Protocol A) to ensure the ester has not pre-hydrolyzed or degraded during storage.
References
-
Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors . European Journal of Medicinal Chemistry. (2015). Comparison of isoxazole derivatives against Sorafenib in U937 cell lines. Link
-
3-Methylisoxazole-4-carboxylic acid: Properties and Applications . Smolecule. (2023). Comprehensive review of the scaffold's chemical properties and derivatives. Link
-
Leflunomide and its Active Metabolite Teriflunomide . Axios Research.[2] Analytical standards and metabolic pathway description. Link
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid in Peptide Synthesis . MDPI. (2022). Use of isoxazole amino acids to enhance peptide stability. Link
Sources
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Methyl 3-methylisoxazole-4-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a "privileged structure" in medicinal chemistry, consistently yielding molecules with a broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth comparative analysis of derivatives based on the Methyl 3-methylisoxazole-4-carboxylate core, detailing their quantitative bioactivity from in-vitro and in-vivo studies, the experimental protocols for their evaluation, and the intricate signaling pathways they modulate.
The five-membered aromatic isoxazole heterocycle, with its adjacent nitrogen and oxygen atoms, imparts favorable physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of a molecule.[2][3] This has spurred the development of numerous isoxazole-containing compounds with therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4] This guide focuses specifically on derivatives of the 3-methylisoxazole-4-carboxylate scaffold, a versatile building block for creating novel therapeutic candidates.
I. Synthesis and Chemical Space
The foundation of exploring this chemical class lies in its synthetic accessibility. Derivatives of 3-methylisoxazole-4-carboxylic acid are typically synthesized through established routes. A common method involves the condensation of an oxime with a β-ketoester, such as ethyl acetoacetate, followed by hydrolysis to yield the carboxylic acid.[5] This core can then be readily modified. For example, the carboxylic acid can be converted to an acyl chloride and reacted with various amines to produce a library of carboxamide derivatives, a strategy successfully employed to generate compounds with antitubercular activity.[6] This synthetic flexibility allows for systematic structural modifications to optimize biological activity and drug-like properties.
II. Comparative In-Vitro Efficacy
In-vitro assays are the primary screening tools to identify and characterize the biological activity of novel chemical entities. Derivatives of the 3-methylisoxazole-4-carboxylate scaffold have demonstrated significant potential across various therapeutic areas.
A. Anticancer Activity
Isoxazole derivatives are well-documented for their anticancer properties, often acting through the inhibition of key oncogenic pathways, disruption of cell division, or induction of apoptosis (programmed cell death).[1][7] Phenyl-isoxazole-carboxamide analogues, for instance, have shown promising cytotoxicity against a range of human cancer cell lines.[3]
Causality of Experimental Design: The choice of cell lines for screening is critical. Panels typically include representatives from different cancer types (e.g., breast, liver, cervical) to assess the breadth of activity. For example, MCF-7 (breast cancer) is an estrogen receptor-positive line, while HepG2 (liver cancer) and HeLa (cervical cancer) represent other common malignancies. Comparing activity across these lines provides initial insights into potential selectivity.
Table 1: Comparative Anticancer Activity of Representative Isoxazole Derivatives
| Compound | Target Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| Phenyl-isoxazole-carboxamide analogue 129 | HeLa (Cervical Cancer) | MTT | 0.91 ± 1.03 | [3] |
| Phenyl-isoxazole-carboxamide analogue 130 | MCF-7 (Breast Cancer) | MTT | 4.56 ± 2.32 | [3] |
| Phenyl-isoxazole-carboxamide analogue 127 | Hep3B (Liver Cancer) | MTT | 5.96 ± 0.87 | [3] |
| Curcumin-isoxazole derivative 40 | MCF-7 (Breast Cancer) | MTT | 3.97 | [7] |
| Parent Compound: Curcumin | MCF-7 (Breast Cancer) | MTT | 21.89 |[7] |
Note: The data presented are illustrative of the potential of the isoxazole class and are based on published studies.
B. Modulation of Signaling Pathways
A key mechanism contributing to the anticancer and anti-inflammatory effects of some isoxazole derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In many cancers, this pathway is persistently active, promoting cell proliferation and survival. By inhibiting this pathway, isoxazole compounds can suppress tumor growth and sensitize cells to apoptosis.
Caption: Inhibition of the NF-κB signaling pathway by isoxazole derivatives.
C. Antimicrobial Activity
The isoxazole ring is a core component of several clinically used antibiotics, including sulfamethoxazole and cloxacillin.[1][8] Novel derivatives are continuously being evaluated for their potential to combat bacterial and fungal pathogens, including resistant strains. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Table 2: Comparative Antimicrobial Activity (MIC in µM)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
|---|---|---|---|---|
| Isoxazole Derivative 5a | Most Active | - | - | [4] |
| Isoxazole Derivative 5f | - | - | Most Active | [4] |
| 5-methylisoxazole-3-carboxamide 10 | - | - | - | [6]* |
| 5-methylisoxazole-3-carboxamide 14 | - | - | - | [6]* |
| 5-methylisoxazole-3-carboxamide 9 | >6.25 | >6.25 | - | [6] |
| 5-methylisoxazole-3-carboxamide 13 | >6.25 | >6.25 | - |[6] |
*Compounds 10 and 14 showed significant antitubercular activity against M. tuberculosis H37Rv with a MIC of 3.125µM.[6]
Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard colorimetric assay to measure the cytotoxic effects of compounds on cancer cell lines.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial reductase enzymes. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test isoxazole derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium alone (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
III. Comparative In-Vivo Efficacy
Promising in-vitro results must be validated in living organisms to assess a compound's true therapeutic potential, including its pharmacokinetics, efficacy, and safety.
A. Anticancer Efficacy in Xenograft Models
Causality of Experimental Design: The mouse xenograft model is a cornerstone of preclinical cancer research. Human tumor cells are implanted into immunodeficient mice, allowing the tumor to grow in a living system. This model is chosen to evaluate a compound's ability to inhibit tumor growth in vivo, providing crucial data on efficacy and tolerability at a systemic level. The route of administration (e.g., oral, intraperitoneal) and dosing schedule are optimized to mimic potential clinical use.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
Safety Operating Guide
Proper Disposal Procedures: Methyl 3-methylisoxazole-4-carboxylate
[1][2]
Executive Summary: Operational Safety & Stewardship
Bottom Line Up Front (BLUF): Methyl 3-methylisoxazole-4-carboxylate (CAS 19788-37-5) is a functionalized heterocyclic ester.[1] While not classified as an acutely toxic P-listed waste under US RCRA regulations, it presents specific hazards—primarily skin/eye irritation, potential acute toxicity (oral/dermal/inhalation), and combustibility .
Effective disposal requires strict segregation from strong oxidizers and bases to prevent uncontrolled hydrolysis or exothermic reactions. The only acceptable final disposal method is high-temperature incineration equipped with scrubbers to manage nitrogen oxide (NOx) emissions derived from the isoxazole ring.
Chemical Safety Profile & Hazard Identification
Before initiating disposal, operators must validate the chemical state. In pure form at room temperature, this compound is typically a liquid (though it may crystallize at lower temperatures).
| Parameter | Technical Specification |
| CAS Number | 19788-37-5 |
| Physical State | Liquid (Colorless to yellow); Flash Point: ~96°C (Combustible) |
| GHS Classification | Warning |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3][4][5] |
| Incompatibilities | Strong Oxidizers: Fire/Explosion risk.Strong Bases: Rapid hydrolysis of the ester; ring cleavage potential. |
| Required PPE | Nitrile gloves (0.11mm min), Safety Goggles (EN 166), Lab Coat, Fume Hood. |
Senior Scientist Insight: The isoxazole ring is generally stable, but the C4-ester functionality is susceptible to hydrolysis. Never dispose of this compound in "Aqueous Basic" waste streams, as this can lead to heat generation and the formation of unexpected carboxylic acid derivatives in the waste container.
Waste Stream Classification & Regulatory Context
Proper classification ensures compliance with local (e.g., EPA RCRA) and international regulations.
-
RCRA Classification (USA): This compound is not specifically listed (U- or P-list). However, it must be evaluated for characteristics.
-
Ignitability (D001): Flash point is >60°C, so it is strictly not D001 by flash point alone, but is often managed as Ignitable/Combustible Liquid in lab settings to ensure incineration.
-
Toxicity:[5] It is treated as Hazardous Chemical Waste due to GHS toxicity categories.
-
-
Final Disposal Method: Incineration with Afterburner & Scrubber.
-
Why? The nitrogen atoms in the isoxazole ring will oxidize to form NOx gases during combustion. Standard open burning is prohibited; controlled incineration is mandatory.
-
Disposal Workflow: Decision Logic
Do not rely on memory. Follow this decision logic to determine the correct waste stream.
Figure 1: Waste stream segregation logic. Proper separation of halogenated solvents is critical for downstream incinerator compliance.
Step-by-Step Disposal Protocol
Scenario A: Liquid Waste (Mother Liquors & Solutions)
-
Segregation: Determine the solvent system.
-
If dissolved in DCM/Chloroform
Halogenated Waste . -
If dissolved in Methanol/Ethyl Acetate/Pure
Non-Halogenated Organic Waste .
-
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal if the solution is acidic.
-
Transfer: Pour using a funnel in a fume hood. Do not fill >90% capacity to allow for expansion.
-
Labeling: Label clearly with full chemical name: "Methyl 3-methylisoxazole-4-carboxylate solution." Mark hazards: Irritant, Toxic.
Scenario B: Solid Waste (Contaminated Debris)
-
Collection: Gather contaminated gloves, paper towels, or weighing boats.
-
Containment: Place in a clear polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Seal the bag and place it inside a secondary solid waste container (bucket or box).
-
Labeling: Label as "Solid Waste Contaminated with Isoxazole Esters."
Emergency Contingencies: Spill Response
In the event of a benchtop spill (liquid), immediate action prevents exposure.
Figure 2: Immediate spill response workflow. Speed is less important than personal protection.
Specific Spill Notes:
-
Absorbent Material: Use Vermiculite, sand, or commercial spill pads. Do not use sawdust if the chemical is mixed with oxidizers.
-
Decontamination: After removing the bulk material, wash the surface with an aqueous detergent. The ester may hydrolyze slowly; ensure the area is ventilated until dry.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloromethyl-3,5-dimethylisoxazole (Analogous Isoxazole). Retrieved from
-
PubChem. (n.d.). Compound Summary: Methyl 3-methylisoxazole-4-carboxylate. National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2025).[6] Isoxazole Derivative Safety Data Sheets. Retrieved from
-
US Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
